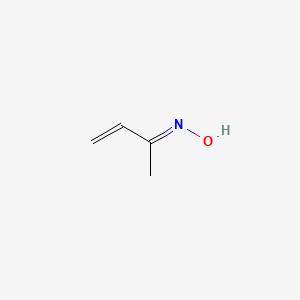

3-Buten-2-one, oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Buten-2-one, oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Buten-2-one, oxime can be synthesized through the reaction of 3-buten-2-one with hydroxylamine. The general procedure involves the condensation of the carbonyl compound (3-buten-2-one) with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and can be completed within 24 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acetophenone as a starting material, which is then reacted with thionyl chloride to obtain 1,3-diphenyl-2-butene-1-ketone. This intermediate is further reacted with hydroxylamine hydrochloride, potassium hydroxide, and n-butyl bromide in ethanol and water to yield the final product .

Chemical Reactions Analysis

Cycloaddition Reactions

1.1. Intermolecular 1,3-Dipolar Cycloaddition

The oxime undergoes 1,3-dipolar cycloaddition with unsaturated systems to form heterocycles like quinolines. For example, reactions with alkenes or alkynes yield quinoline derivatives via intermolecular cycloaddition, demonstrating the oxime’s ability to act as a dipolarophile .

1.2. Thermal [3+2] Cycloaddition

When reacted with trimethylenemethane (a dipolarophile), 3-buten-2-one oxime forms substituted pyrrolidines. Heating O-alkyloximes with alkylidenecyclopropane derivatives (e.g., anti-O-alkyloximes) under thermal conditions produces pyrrolidines, which can be hydrolyzed to 3-alkoxycarbonylpyrrolidines .

1.3. Isoxazole Synthesis

α,β-Unsaturated ketoximes derived from 3-buten-2-one oxime react with iodine/potassium iodide to form 5-arylisoxazoles. This reaction involves intermediate isoxazoline formation, followed by elimination to yield the final isoxazole product .

Radical Cyclizations

2.1. Bu₃SnH/AIBN-Mediated Cyclizations

Treatment of oximes with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) generates iminyl radicals, which undergo intramolecular cyclization. For example, oxime derivatives react under these conditions to form pyrrolenine (e.g., 3,5-dimethylpyrrole-2-carbonitrile or carboxylate derivatives) .

2.2. Xanthate-Mediated Radical Reactions

Irradiation of ketoxime O-(S-methyl xanthates) initiates radical chain reactions, leading to dihydropyrroles. The process involves cyclization of intermediate iminyl radicals, with external radical traps enabling product diversification .

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction of 4-aryl-3-buten-2-one oximes with POCl₃/DMF or (CF₃SO₂)₂O/DMF produces 2-chloro-3-pyridine carboxaldehydes. The reaction proceeds via intermediates like N-(2-arylethenyl) acetamides, offering access to chlorinated aromatic aldehydes .

Oxime Ether Formation

4.1. Alkylation of Oximes

3-Buten-2-one oxime reacts with alkyl halides to form oxime ethers. These products are separable into E/Z isomers via column chromatography. For example, alkylation with propyl halides yields E- and Z-isomer oxime ethers, with E-oximes predominant (E/Z ratio ~2:1) .

4.2. Structural Characterization

The stereochemistry of oxime ethers is determined by ¹H-NMR. For instance, the E-isomer of 4’-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3’-buten-2’-ketoxime-N-O-propyl ether shows distinct coupling constants (J = 3 Hz) for protons on the oxime ether group .

Nucleophilic Substitution and Rearrangement

The oxime’s carbonyl carbon undergoes nucleophilic attack, forming tetrahedral intermediates. Subsequent elimination or rearrangement yields products such as substituted butenones. This reactivity is influenced by substituents on the aromatic ring and steric hindrance.

Data Tables

Scientific Research Applications

3-Buten-2-one, oxime is a chemical compound with diverse applications in scientific research, with its oxime group containing two H-bond acceptors and one H-bond donor, versus only one H-bond acceptor present in carbonyl groups . This feature, along with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .

Scientific Research Applications

This compound has applications in various fields of scientific research:

- Chemistry this compound is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

- Biology It is employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

- Medicine this compound is utilized in the development of pharmaceutical agents and as a building block for drug synthesis.

- Industry It is applied in the production of agrochemicals, polymers, and specialty chemicals.

Anticancer Potential

The anticancer activity of related oxime compounds has been studied, revealing that many derivatives can inhibit various kinases involved in cancer progression. For instance, compounds similar to 3-bromo-4-hydroxybutenone have demonstrated inhibitory effects on kinases such as GSK-3α/β and CDK. This suggests a potential mechanism where 3-buten-2-one, 3-bromo-, could also exert similar effects through kinase inhibition. The biological activity of 3-buten-2-one, 3-bromo-, may be attributed to several mechanisms:

- Kinase Inhibition Inhibition of kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.

- Cell Cycle Arrest Compounds affecting cyclin-dependent kinases can result in cell cycle arrest at various phases, contributing to their anticancer properties.

Other potential applications

Mechanism of Action

The mechanism of action of 3-buten-2-one, oxime primarily involves its interaction with molecular targets such as acetylcholinesterase. By binding to the active site of the enzyme, it can reverse the inhibition caused by organophosphates, thereby restoring normal enzyme function . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce lipid peroxidation .

Comparison with Similar Compounds

Aldoximes: Compounds where R’ is hydrogen.

Ketoximes: Compounds where both R and R’ are organic groups.

Amidoximes: Oximes of amides with the general structure R1C(=NOH)NR2R3.

Uniqueness: 3-Buten-2-one, oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to act as both an antioxidant and a reactivator of acetylcholinesterase sets it apart from other oximes .

Q & A

Q. What are the recommended safety protocols for handling 3-Buten-2-one oxime in laboratory settings?

Answer:

Handling 3-Buten-2-one oxime requires stringent safety measures due to its potential toxicity and limited physicochemical data. Key protocols include:

- Personal Protective Equipment (PPE):

- Eye/Face Protection: NIOSH-approved face shields and safety glasses to prevent ocular exposure .

- Gloves: Chemical-resistant gloves (e.g., nitrile) inspected before use and disposed of properly .

- Respiratory Protection: P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 or ABEK-P2 respirators for high-risk scenarios .

- Engineering Controls: Work in fume hoods with adequate ventilation to minimize airborne exposure .

- Emergency Procedures: Immediate decontamination protocols for spills, including mechanical collection of residues and isolation of contaminated areas .

Table 2: Analytical Method Comparison

| Method | Matrix | Detection Limit | Key Advantage |

|---|---|---|---|

| LC/MS | Soil/Water | ~0.1 ppb | High specificity for oximes |

| GC-FTIR | Air/Gas | ~0.5 ppm | Real-time isomer monitoring |

Q. How can computational chemistry elucidate reaction mechanisms involving 3-Buten-2-one oxime?

Answer:

Computational studies provide insights into kinetic and thermodynamic pathways:

- Reaction Pathway Analysis: Identify dominant mechanisms (e.g., nucleophilic attack at the oxime carbon) using density functional theory (DFT) to calculate activation energies (ΔG‡) .

- Kinetic Modeling: Apply transition state theory to predict HCN generation risks during amino acid activation with Oxyma/DIC .

- Spectroscopic Validation: Compare computed ¹³C NMR shifts with experimental data to verify intermediate structures .

Case Study:

- Problem: Unintended HCN release during peptide synthesis.

- Solution: Modify oxime substituents to increase ΔG‡ for cyanide-forming pathways, guided by computational screening .

Q. How should researchers reconcile discrepancies in reported toxicity thresholds for 3-Buten-2-one oxime?

Answer:

Discrepancies often arise from variations in exposure models or data scarcity. Mitigation strategies include:

- Uncertainty Factor Application: Apply factors (e.g., 3x for interspecies variability) to adjust thresholds, as done for phosgene oxime AEGL-1 values .

- Cross-Species Extrapolation: Use rodent models for acute toxicity, adjusting for metabolic differences via allometric scaling .

- Epidemiological Correlation: Compare with occupational exposure data for structurally related ketones (e.g., methyl vinyl ketone OEL: 0.2 ppm) .

Table 3: Toxicity Data Harmonization Framework

| Step | Action | Example |

|---|---|---|

| 1 | Identify critical endpoints | Ocular irritation, LD50 |

| 2 | Apply uncertainty factors | 3x for human variability |

| 3 | Validate with in silico models | QSAR predictions |

Q. What synthetic strategies optimize the yield of 3-Buten-2-one oxime derivatives?

Answer:

- Oxime Formation: React 3-Buten-2-one with hydroxylamine hydrochloride under acidic conditions, monitoring pH to favor oxime over byproducts .

- Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize oximes, achieving >90% yield with EtO2CC(Cl)=NOH .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Optimization Tips:

Properties

Molecular Formula |

C4H7NO |

|---|---|

Molecular Weight |

85.10 g/mol |

IUPAC Name |

(NE)-N-but-3-en-2-ylidenehydroxylamine |

InChI |

InChI=1S/C4H7NO/c1-3-4(2)5-6/h3,6H,1H2,2H3/b5-4+ |

InChI Key |

CRJRYBCZMPIBJG-SNAWJCMRSA-N |

Isomeric SMILES |

C/C(=N\O)/C=C |

Canonical SMILES |

CC(=NO)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.